Benzene, 1,4-dimethoxy-2-(phenylmethyl)-

Description

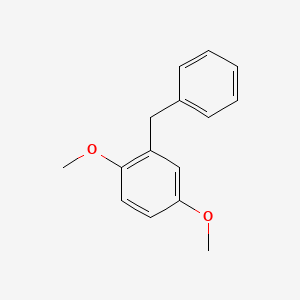

The compound Benzene, 1,4-dimethoxy-2-(phenylmethyl)- features a benzene ring substituted with two methoxy (-OCH₃) groups at the 1 and 4 positions and a benzyl (-CH₂C₆H₅) group at position 2. Key properties can be extrapolated from structurally similar analogs, which vary in substituent type, position, and functional groups (e.g., alkyl chains, nitrovinyl, isopropyl) .

Properties

CAS No. |

43037-60-1 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-benzyl-1,4-dimethoxybenzene |

InChI |

InChI=1S/C15H16O2/c1-16-14-8-9-15(17-2)13(11-14)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |

InChI Key |

SSDKWZABDIDDMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- typically involves the alkylation of 1,4-dimethoxybenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reactions include nitration, sulfonation, and halogenation.

Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Nitration: Formation of nitro-substituted derivatives.

Halogenation: Formation of chloro- or bromo-substituted derivatives.

Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

Benzene, 1,4-dimethoxy-2-(phenylmethyl)- has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism of action of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Benzene, 1,4-dimethoxy-2-(phenylmethyl)- with analogs from the evidence:

Key Observations :

Physicochemical Properties

- Solubility: Methoxy groups improve solubility in polar solvents (e.g., ethanol), whereas bulky benzyl or phenylethyl substituents () may reduce solubility in aqueous media.

Q & A

Q. What are the optimal synthetic routes for Benzene, 1,4-dimethoxy-2-(phenylmethyl)-, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via alkylation or thioether formation using precursors like 1,4-dimethoxybenzene derivatives. For example, methylation with dimethyl sulfate [(CH₃)₂SO₄] under basic conditions (e.g., NaOH or K₂CO₃) is a common approach . Optimization involves varying reaction parameters:

- Temperature : 60–100°C to balance reaction rate and side-product formation.

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Yield monitoring via TLC or HPLC ensures reproducibility .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Identify methoxy (-OCH₃) singlets at δ 3.76–3.79 ppm and aromatic protons (substituted benzene) between δ 6.5–7.5 ppm. The phenylmethyl (-CH₂C₆H₅) group shows a singlet for -CH₂- at δ 3.8–4.2 ppm and aromatic protons from the benzyl moiety .

- ¹³C-NMR : Methoxy carbons appear at δ 55–56 ppm, aromatic carbons at δ 110–160 ppm, and the benzyl -CH₂- carbon at δ 35–40 ppm .

- IR : Stretching vibrations for C-O (methoxy) at 1250–1050 cm⁻¹ and aromatic C=C at 1450–1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates interactions with target proteins. For example, derivatives with nitroethenyl or methylbutenynyl substituents show stable binding (RMSD < 1.0 Å) with bacterial tyrosine recombinase XerC, suggesting antimicrobial potential . Key steps:

- Ligand Preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G* basis set).

- Protein Selection : Retrieve target structures (e.g., PDB ID 1X9R) and remove water/ions.

- Docking Parameters : Grid box centered on active sites, exhaustiveness ≥7.

- Validation : Compare docking scores (e.g., -10 to -15 kcal/mol) and RMSD values with known inhibitors .

Q. How can researchers resolve contradictions in spectral data arising from different synthesis methods?

- Methodological Answer :

- Comparative Analysis : Run parallel syntheses (e.g., alkylation vs. thioether routes) and compare NMR/IR profiles. For instance, thioether-linked derivatives (C-S bond) show distinct ¹H-NMR shifts (δ 3.5–4.0 ppm for -SCH₂-) versus alkylated analogs .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₈H₁₉NO₅S for thioether derivatives) with <5 ppm error .

- X-ray Crystallography : Resolve ambiguous substituent positions via crystal structure determination .

Q. What strategies assess the stability of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- under varying conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min up to 500°C predicts decomposition temperatures (e.g., boiling point ~533°C) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Methoxy groups enhance stability compared to nitro derivatives.

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24h; quantify intact compound using LC-MS .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance antibacterial activity, as seen in analogs with 90–96% similarity to known antifungals .

- Bioactivity Assays : Test minimum inhibitory concentrations (MICs) against S. dysenteriae or cytotoxicity in HeLa cells. Correlate results with computational docking scores .

- QSAR Modeling : Use MOE or RDKit to calculate descriptors (logP, polar surface area) and build regression models predicting IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.